molecular formula C34H31FN6O4 B13909731 HIV-1 capsid inhibitor 1

HIV-1 capsid inhibitor 1

Cat. No.: B13909731
M. Wt: 606.6 g/mol
InChI Key: ZPXGVTUWCZDJIT-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 capsid inhibitor 1 involves multiple steps, starting from commercially available chemicals. One common route involves the use of a biomass-derived platform chemical to access the core structure of the inhibitor. This method emphasizes step economy and sustainability, reducing the overall production of toxic waste . The reaction conditions typically involve mild temperatures and pressures, with specific catalysts to facilitate the formation of the desired chemical bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency . The use of biomass-derived chemicals is particularly advantageous in industrial settings, as it reduces the environmental impact and lowers production costs .

Comparison with Similar Compounds

HIV-1 capsid inhibitor 1 is unique in its ability to target the capsid shell directly. Similar compounds include GS-CA1 and GS-6207, which also target the capsid but have different chemical structures and binding affinities . These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and resistance patterns . The uniqueness of this compound lies in its specific binding site and the resulting effects on capsid stability and viral replication .

Conclusion

This compound represents a novel and promising approach to HIV treatment. Its unique mechanism of action, combined with its potential for overcoming drug resistance, makes it a valuable addition to the arsenal of antiretroviral therapies. Ongoing research and development will continue to explore its full potential and applications in the fight against HIV.

Properties

Molecular Formula

C34H31FN6O4

Molecular Weight

606.6 g/mol

IUPAC Name

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1

InChI Key

ZPXGVTUWCZDJIT-PMERELPUSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

Origin of Product

United States

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